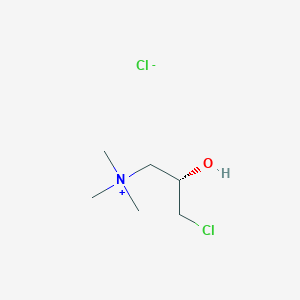

(S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride

説明

特性

IUPAC Name |

[(2S)-3-chloro-2-hydroxypropyl]-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15ClNO.ClH/c1-8(2,3)5-6(9)4-7;/h6,9H,4-5H2,1-3H3;1H/q+1;/p-1/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSPHGSFZFWKVDL-FYZOBXCZSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(CCl)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)C[C@@H](CCl)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383162 | |

| Record name | (S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101396-91-2 | |

| Record name | (S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride basic properties

An In-Depth Technical Guide to the Basic Properties of (S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride

Abstract

(S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride, a chiral quaternary ammonium compound, is a highly significant intermediate in synthetic chemistry, primarily utilized for the introduction of permanent cationic charges onto a variety of substrates. Its utility is rooted in its specific stereochemistry and its reactivity under basic conditions to form a reactive epoxide intermediate. This technical guide provides a comprehensive overview of its fundamental chemical and physical properties, core reactivity, synthesis, and key applications, with a particular focus on its role in the modification of biopolymers. Safety protocols and handling guidelines are also detailed for researchers, scientists, and drug development professionals engaged in its use.

Chemical Identity and Nomenclature

Correctly identifying the molecule is paramount for both research and regulatory compliance. (S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride is the specific S-enantiomer of a widely used cationic reagent.

| Identifier | Value | Source(s) |

| IUPAC Name | [(2S)-3-chloro-2-hydroxypropyl]-trimethylazanium chloride | [1] |

| CAS Number | 101396-91-2 | [1][2][3][4][5][6] |

| Molecular Formula | C₆H₁₅Cl₂NO | [1][2][5] |

| Molecular Weight | 188.10 g/mol | [1][3][5] |

| Synonyms | (S)-3-chloro-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride | [1][2] |

| InChI Key | CSPHGSFZFWKVDL-FYZOBXCZSA-M | [3] |

| SMILES String | [Cl-].C(C)CCCl | [3] |

Physicochemical Properties

The physical characteristics of the compound dictate its handling, storage, and application conditions. Unlike its racemic counterpart which is often supplied as an aqueous solution, the pure (S)-enantiomer is a solid.[2][7][8]

| Property | Value | Source(s) |

| Appearance | White powder | [2] |

| Melting Point | 210 °C (with decomposition) | [2][3][4] |

| Optical Activity | [α]²⁵/D: -29° (c=1 in H₂O) | [3] |

| Water Solubility | The racemic form is miscible; high solubility is expected for the S-enantiomer. | [7][8] |

The specific optical rotation is a critical parameter for confirming the enantiomeric purity of the material, which is essential for applications in chiral synthesis and drug development.[3]

Core Reactivity: The Role of Basicity and Epoxide Formation

The term "basic properties" in the context of this molecule does not refer to its inherent pH, as it is a salt of a strong acid and strong base, but rather to its reactivity in the presence of a base. This is the cornerstone of its utility as a cationizing agent. In an alkaline environment, the compound undergoes a rapid, irreversible intramolecular cyclization to form (S)-glycidyltrimethylammonium chloride (GTAC).[9]

This reaction is a classic example of an intramolecular Williamson ether synthesis. A base abstracts the proton from the hydroxyl group, forming an alkoxide intermediate. This nucleophilic alkoxide then attacks the adjacent carbon atom bearing the chlorine, displacing the chloride ion and forming a strained three-membered epoxide ring. This epoxide is highly reactive towards nucleophiles, making it an excellent electrophile for etherification reactions.[9]

Caption: Mechanism of base-catalyzed conversion of (S)-CHPTAC to its reactive epoxide.

Synthesis and Purification

The synthesis of the specific (S)-enantiomer requires a stereocontrolled approach to avoid racemization. One documented method involves the chlorination of a chiral diol precursor.[10]

Synthetic Pathway

The synthesis starts with (S)-2,3-dihydroxypropyltrimethylammonium chloride, which is suspended in an appropriate solvent like dimethylformamide (DMF). Thionyl chloride (SOCl₂) is then added, which selectively replaces the primary hydroxyl group with a chlorine atom, yielding the desired product.

Detailed Experimental Protocol

This protocol is adapted from a documented laboratory procedure.[10]

-

Suspension: Suspend (S)-2,3-dihydroxypropyltrimethylammonium chloride in 100 mL of dimethylformamide (DMF) in a suitable reaction vessel equipped with a stirrer and temperature control.

-

Cooling: Cool the suspension to a temperature between 5°C and 10°C.

-

Reagent Addition: Slowly add 22.57 g of thionyl chloride (SOCl₂) to the cooled suspension while maintaining the temperature.

-

Initial Stirring: Stir the reaction mixture for 20 minutes at 5-10°C.

-

Heating: Heat the mixture to 100°C and maintain this temperature for 5 hours to drive the reaction to completion.

-

Cooling and Isolation: After the reaction is complete, cool the mixture to room temperature.

-

Purification: Evaporate the solvent under reduced pressure. Wash the resulting residue with methylene chloride to remove impurities, yielding the final product, (S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride.[10]

Caption: Workflow for the synthesis and purification of (S)-CHPTAC.

Key Applications in Polymer Modification

The primary industrial and research application of this compound is as a cationizing agent.[9] The permanent quaternary ammonium cation imparts a positive charge to neutral or anionic polymers, dramatically altering their properties.

-

Cationic Starch Synthesis: This is the most significant application.[9] In an alkaline slurry of starch, (S)-CHPTAC converts to the reactive epoxide in-situ, which then reacts with the hydroxyl groups on the starch backbone. The resulting cationic starch is a critical additive in the papermaking industry, where it acts as a dry-strength agent and improves the retention of fillers and fines.[9][11]

-

Textile Modification: It is used to cationize cellulose (cotton) to improve dye affinity, particularly for reactive dyes, leading to more efficient and environmentally friendly dyeing processes.

-

Drug Delivery and Cosmetics: Cationic derivatives of biopolymers like chitosan and glycogen have been synthesized using this reagent.[9] The positive charge can enhance mucoadhesion, facilitate gene delivery, or improve the formulation of cosmetic products.

Analytical Characterization

Quality control is essential to ensure the purity and identity of the material.

-

Chromatography: Ion-pair reversed-phase liquid chromatography can be used for quantitative analysis and to detect impurities.[12]

-

Titration: The ionic chloride content can be determined by titration.

-

Polarimetry: Measurement of the optical rotation is the definitive method to confirm the enantiomeric identity and assess the enantiomeric excess of the (S)-enantiomer.[3]

Safety and Handling

Appropriate safety measures are mandatory when handling this chemical. It is crucial to distinguish between the hazards reported for the specific (S)-enantiomer and the racemic mixture, which has additional long-term health warnings.

| Hazard Information (S)-Enantiomer | |

| GHS Pictogram | |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |

| Source(s) | [1][3] |

Note on the Racemic Mixture: The more common racemic product (CAS 3327-22-8) carries additional hazard statements, including H351 (Suspected of causing cancer) and H412 (Harmful to aquatic life with long lasting effects).[7][9][13] While these are not officially listed for the pure (S)-enantiomer in all databases, caution is warranted.

Toxicological Summary (Primarily for Racemic Mixture)

-

Acute Oral Toxicity: LD50 (rat, male/female) - approx. 2800 mg/kg bw.[13][14]

-

Acute Dermal Toxicity: LD50 (rat, male/female) - > 2000 mg/kg bw.[13][14]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. For handling powders, use a dust mask or work in a ventilated hood.[2][3]

-

Engineering Controls: Use in a well-ventilated area. Provide appropriate exhaust ventilation at places where dust is formed.[2]

-

First Aid: In case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes. If inhaled, move the person into fresh air. If swallowed, rinse mouth with water. In all cases of exposure, consult a physician.[2]

References

- (S)-(-)-(3-CHLORO-2-HYDROXYPROPYL)

- (S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride - PubChem.

- (3-Chloro-2-hydroxypropyl)

- (3-Chloro-2-hydroxypropyl)trimethylammonium Chloride - Benchchem.

- (S)-(−)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride - Sigma-Aldrich.

- Synthesis of (S)-3-chloro-2-hydroxypropyltrimethylammonium chloride - PrepChem.com.

- (3-Chloro-2-hydroxypropyl)trimethylammonium chloride - PubChem.

- (S)-(-)-(3-CHLORO-2-HYDROXYPROPYL)TRIMETHYLAMMONIUM CHLORIDE | 101396-91-2 - ChemicalBook.

- TOXICOLOGICAL EVALUATIONS - Berufsgenossenschaft Rohstoffe und Chemische Industrie.

- (3-Chloro-2-hydroxypropyl)trimethylammonium chloride solution - Sigma-Aldrich.

- Synthesis process for 3-chloro-2-hydroxypropyl-trimethylanimonium chloride - ResearchG

- Preparation of 3-Chloro-2-hydroxypropyl-trimethylammonium Chloride - Semantic Scholar.

- US3532751A - Synthesis of 3-chloro-2-hydroxypropyl quaternary ammonium salts - Google P

- (3-Chloro-2-hydroxypropyl)trimethylammonium chloride Formula - ECHEMI.

- 3-Chloro-2-hydroxypropyltrimethyl Ammonium Chloride - Shandong Tiancheng Chemical Co., Ltd.

- (S)-(−)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride | CAS 101396-91-2 | SCBT.

- Buy (3-Chloro-2-hydroxypropyl)trimethylammonium chloride (EVT-302532) | 3327-22-8.

- CN1187484A - Process for synthesizing 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride - Google P

- (3-Chloro-2-hydroxypropyl)trimethylammonium chloride, min 99%, 1 gram - CP Lab Safety.

- (3-Chloro-2-hydroxypropyl)trimethylammonium Chloride | 3327-22-8 | Tokyo Chemical Industry Co., Ltd.(APAC).

Sources

- 1. (S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride | C6H15Cl2NO | CID 2793814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-(-)-(3-CHLORO-2-HYDROXYPROPYL)TRIMETHYLAMMONIUM CHLORIDE - Safety Data Sheet [chemicalbook.com]

- 3. (S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride 99 101396-91-2 [sigmaaldrich.com]

- 4. (S)-(-)-(3-CHLORO-2-HYDROXYPROPYL)TRIMETHYLAMMONIUM CHLORIDE | 101396-91-2 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. calpaclab.com [calpaclab.com]

- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. benchchem.com [benchchem.com]

- 10. prepchem.com [prepchem.com]

- 11. 3-Chloro-2-Hydroxypropyltrimethyl Ammonium [tianchengchemical.com]

- 12. researchgate.net [researchgate.net]

- 13. echemi.com [echemi.com]

- 14. bgrci.de [bgrci.de]

The Molecular Blueprint of CHTAC: Structure and Functionality

An In-depth Technical Guide to (3-Chloro-2-hydroxypropyl)trimethylammonium Chloride (CHTAC): Chemical Structure and Synthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of (3-Chloro-2-hydroxypropyl)trimethylammonium chloride (CHTAC), a pivotal cationic etherifying agent.[1][2] As a Senior Application Scientist, this document is structured to deliver not just technical data, but also the underlying scientific principles and practical insights essential for its application in research and development.

(3-Chloro-2-hydroxypropyl)trimethylammonium chloride, identified by its CAS Number 3327-22-8, is a quaternary ammonium salt with a distinct molecular architecture that dictates its chemical behavior.[1] Its structure, C6H15Cl2NO, is characterized by a propyl backbone featuring three key functional groups that enable its versatile reactivity.[1]

-

Permanent Cationic Head: The quaternary ammonium group (-N+(CH3)3) confers a permanent positive charge to the molecule, independent of pH. This is the cornerstone of its function as a cationizing agent, allowing it to form strong electrostatic interactions with anionic substrates like cellulose and other polymers.[2][3]

-

Reactive Hydroxyl Group: The secondary hydroxyl (-OH) group located at the C-2 position is a crucial site for etherification reactions, enabling the covalent attachment of the CHTAC molecule to substrates.

-

Labile Chloro Group: The chlorine atom at the C-3 position serves as an effective leaving group, facilitating nucleophilic substitution reactions. Under alkaline conditions, this group is pivotal in the formation of a highly reactive epoxide intermediate.[4]

This trifunctional arrangement makes CHTAC an exceptionally efficient molecule for modifying the surface properties of various materials, transforming them from neutral or anionic to cationic.[2]

Figure 1: Molecular structure of (3-Chloro-2-hydroxypropyl)trimethylammonium chloride (CHTAC).

Synthesis Pathway: A Mechanistic and Practical Overview

The industrial synthesis of CHTAC is a well-optimized process, primarily involving the reaction of epichlorohydrin with trimethylamine or its hydrochloride salt in an aqueous medium.[5][6] The reaction is a classic example of nucleophilic addition and substitution, with precise control over reaction parameters being critical for high yield and purity.

The Core Reaction Mechanism

The synthesis proceeds through a two-step mechanism:

-

Nucleophilic Attack: Trimethylamine acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring in epichlorohydrin. This ring-opening reaction forms the CHTAC molecule.

-

In-situ Epoxidation (under alkaline conditions): In the presence of a base (like sodium hydroxide), CHTAC undergoes an intramolecular cyclization to form the more reactive intermediate, 2,3-epoxypropyltrimethylammonium chloride (EPTAC or GTAC).[1][6] This epoxide is the true reactive species that goes on to etherify substrates like starch or cellulose.

The overall process is a finely tuned balance of pH and temperature to favor the formation of the desired product while minimizing side reactions.

Figure 2: A generalized workflow for the industrial synthesis of CHTAC.

Detailed Experimental Protocol

The following is a representative protocol for the synthesis of CHTAC, designed to be a self-validating system where control of parameters directly ensures product quality.

Materials:

-

Trimethylamine hydrochloride

-

Epichlorohydrin (ECH)

-

Deionized water

-

Hydrochloric acid (for pH adjustment)

-

Catalyst (e.g., a quaternary ammonium salt as described in some patents)[5]

Procedure:

-

Preparation of Reaction Medium: In a temperature-controlled reaction vessel, dissolve trimethylamine hydrochloride in deionized water.[7]

-

pH and Temperature Adjustment: Cool the solution to the target initial temperature, typically between 5-10°C, to manage the initial exotherm. Adjust the pH to a range of 7.5-8.0 using a suitable base.[7][8]

-

Controlled Addition of Epichlorohydrin: Add epichlorohydrin dropwise to the reaction mixture over several hours.[7] The slow addition is critical to maintain the reaction temperature below 40°C and prevent runaway reactions.

-

In-process Monitoring and Control: Continuously monitor the pH and temperature. The pH will tend to rise as the reaction proceeds; maintain it within the 7.5-9.5 range by adding hydrochloric acid as needed.[5][8] The reaction is typically allowed to proceed for 1.5 to 4.5 hours.[5]

-

Reaction Completion and Purification: Once the reaction is complete (as determined by the cessation of pH change or by analytical methods), the resulting aqueous solution of CHTAC is purified. Steam distillation can be employed to remove unreacted epichlorohydrin and other volatile impurities like 1,3-dichloro-2-propanol.[8]

Rationale Behind Experimental Choices

-

Aqueous Medium: Water serves as an excellent solvent for the reactants and provides a medium for effective heat transfer, which is crucial for controlling the exothermic reaction.

-

Temperature Control (5-40°C): Lower initial temperatures help to control the initial rate of reaction. Maintaining the temperature below 40°C is essential to minimize the hydrolysis of epichlorohydrin and other side reactions, ensuring a higher purity of the final product.[5]

-

pH Control (7.5-9.5): This pH range is a critical parameter. It needs to be alkaline enough to ensure that a sufficient amount of trimethylamine is in its free base form to act as a nucleophile, but not so alkaline as to excessively promote the hydrolysis of epichlorohydrin or the polymerization of the product.[5][8]

Quality Assurance and Data Presentation

The quality of the synthesized CHTAC is paramount for its end-use applications. The final product is typically a 65-69% aqueous solution.[4][8]

| Parameter | Method | Specification Limit | Rationale |

| Active Content | Titration | ≥ 69% | Ensures high reactivity and efficiency in subsequent cationization processes. |

| Free Epichlorohydrin (ECH) | Gas Chromatography (GC) | ≤ 5 ppm | ECH is a toxic and carcinogenic compound; its level must be minimized.[9] |

| 1,3-dichloro-2-propanol (DCP) | Gas Chromatography (GC) | ≤ 15 ppm | DCP is a common impurity that needs to be controlled.[4][8] |

| pH (10% solution) | pH meter | 3-7 | Ensures the stability of the product during storage.[4][9] |

| Appearance | Visual | Colorless transparent liquid | Indicates the absence of colored impurities.[4] |

Table 1: Key quality control parameters for CHTAC (69% aqueous solution).

Applications in Research and Development

The primary utility of CHTAC is as a cationizing agent, which has profound implications in various fields, including drug development.

-

Paper Industry: CHTAC is used to produce cationic starch, which acts as a wet-end additive to improve paper strength and the retention of fillers.[2]

-

Textile Industry: It is used to treat cotton and other fibers to enhance their affinity for anionic dyes, leading to more efficient and vibrant dyeing processes.[3][4]

-

Water Treatment: Cationic polymers derived from CHTAC are effective flocculants for water purification.[4]

-

Drug Delivery: In the pharmaceutical sector, CHTAC is used to modify polysaccharides like chitosan and xylan to create amphoteric or cationic drug carriers.[10][11] These modified polymers can exhibit enhanced mucoadhesion and interaction with cell membranes, potentially improving drug bioavailability.

Figure 3: Logical flow from CHTAC to its primary industrial and research applications.

Conclusion

(3-Chloro-2-hydroxypropyl)trimethylammonium chloride is more than a simple chemical reagent; it is a molecular tool that enables significant advancements in material science and pharmaceutical development. Its synthesis, while straightforward in principle, requires a nuanced understanding of reaction kinetics and process control to achieve the high purity demanded by its applications. This guide has delineated the critical aspects of its chemical structure and synthesis, providing a robust framework for researchers and scientists to effectively utilize this versatile compound.

References

- Applications of CHPTAC (CAS 3327-22-8)

- Understanding Cationic Etherifying Agents for Material Modific

- Synthesis process for 3-chloro-2-hydroxypropyl-trimethylanimonium chloride.

- Synthetic method of 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride and aqueous solution product obtained during preparation process thereof.

- Synthesis of 3-chloro-2-hydroxypropyl quaternary ammonium salts.

- Synthesis of 3-chloro-2-hydroxypropyltrimethylammonium chloride.PrepChem.com.

- The Chemistry of Cationic Modific

- Cationic reagent 65%/69%; Qu

- Process for synthesizing 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride.

- (3-Chloro-2-hydroxypropyl)trimethylammonium Chloride.Benchchem.

- C

- Preparation method of carboxylmethyl-CHTAC (3-chloro-2-hydroxypropyl trimethyl ammonium chloride) quaternary ammonium bagasse xylan used for drug carrier.

- Synthesis of CHPTAC.

- Synthesis of 2-hydroxypropyl trimethylammonium chloride chitosan and its application in bamboo fiber paper.BioResources.

Sources

- 1. Applications of CHPTAC (CAS 3327-22-8) in Cationic Starch and Cellulose Modification - Chemical Supplier Unilong [unilongindustry.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. chemsunco.com [chemsunco.com]

- 5. CN1187484A - Process for synthesizing 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthetic method of 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride and aqueous solution product obtained during preparation process thereof - Eureka | Patsnap [eureka.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. You are being redirected... [goodada.com]

- 10. CN104610461A - Preparation method of carboxylmethyl-CHTAC (3-chloro-2-hydroxypropyl trimethyl ammonium chloride) quaternary ammonium bagasse xylan used for drug carrier - Google Patents [patents.google.com]

- 11. Synthesis of 2-hydroxypropyl trimethylammonium chloride chitosan and its application in bamboo fiber paper :: BioResources [bioresources.cnr.ncsu.edu]

A Technical Guide to the Stereoselective Action of (S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride

Abstract

(S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride, a chiral quaternary ammonium compound, represents a frontier in the functional modification of biomaterials and the development of stereospecific chemical agents. While its racemic form is extensively utilized in industrial applications, particularly for the cationization of polysaccharides, the unique mechanistic attributes of the (S)-enantiomer are of increasing interest to researchers in materials science and drug development. This technical guide provides a comprehensive analysis of the mechanism of action of (S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride, synthesizing available data with foundational principles of stereochemistry to offer insights into its reactivity, biological interactions, and potential applications. We will explore its role as a cationizing agent, delve into the stereoselective aspects of its chemical transformations, and discuss the toxicological profile of its racemic form, highlighting the critical need for enantiomer-specific research.

Introduction: The Significance of Chirality in Quaternary Ammonium Compounds

Quaternary ammonium compounds (QACs) are a broad class of molecules with diverse applications, ranging from surfactants and disinfectants to key reagents in organic synthesis.[1][2] The introduction of a chiral center into a QAC, as seen in (S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride, opens a new dimension of molecular interaction. Living systems are inherently chiral, and thus, enantiomers of a chiral molecule often exhibit distinct biological activities.[3] This principle is a cornerstone of modern pharmacology, where the desired therapeutic effect may reside in one enantiomer, while the other may be inactive or even contribute to adverse effects.

(S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride, hereafter referred to as (S)-CHTAC, is the (S)-enantiomer of the widely used industrial chemical (3-Chloro-2-hydroxypropyl)trimethylammonium chloride (CHTAC). While the racemic mixture is primarily employed for imparting a positive charge to natural polymers like starch and cellulose, the specific contributions and potential unique applications of the (S)-enantiomer are still emerging areas of scientific inquiry. This guide aims to provide a detailed understanding of the foundational mechanisms of (S)-CHTAC, offering a valuable resource for researchers and professionals in drug development and materials science.

Physicochemical Properties and Synthesis

A thorough understanding of the mechanism of action of (S)-CHTAC begins with its fundamental physicochemical properties and a reliable method for its synthesis.

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 101396-91-2 | [4] |

| Molecular Formula | C₆H₁₅Cl₂NO | [4] |

| Molecular Weight | 188.10 g/mol | [4] |

| Appearance | White solid | [5] |

| Purity | ≥99% | [4] |

| Chirality | (S)-enantiomer | [5] |

Enantioselective Synthesis

The availability of enantiomerically pure (S)-CHTAC is crucial for studying its specific properties. A common synthetic route involves the chlorination of a chiral precursor.

Protocol: Synthesis of (S)-3-chloro-2-hydroxypropyltrimethylammonium chloride [6]

-

Precursor Preparation: Begin with the enantiomerically pure precursor, (S)-2,3-dihydroxypropyltrimethylammonium chloride.

-

Suspension: Suspend 30.20 g of (S)-2,3-dihydroxypropyltrimethylammonium chloride in 100 ml of dimethylformamide (DMF).

-

Chlorination: Cool the suspension to 5-10 °C and add 22.57 g of thionyl chloride dropwise.

-

Reaction: Stir the mixture for 20 minutes at 5-10 °C, then heat at 100 °C for 5 hours.

-

Isolation: After the reaction is complete, cool the mixture to room temperature and evaporate it to dryness.

-

Purification: Wash the residue with methylene chloride to yield (S)-3-chloro-2-hydroxypropyltrimethylammonium chloride.

Note: This protocol provides a general guideline. Researchers should consult the original literature and perform appropriate safety assessments before conducting any chemical synthesis.

Core Mechanism of Action: Cationization of Polysaccharides

The primary and most well-documented application of CHTAC (in its racemic form) is the cationization of polysaccharides. This process introduces a permanent positive charge onto the polymer backbone, significantly altering its properties and expanding its utility. The mechanism described below is based on studies of the racemic mixture, with the understanding that the stereochemistry of the (S)-enantiomer may introduce subtle, yet potentially significant, differences in reaction kinetics and product structure.

The cationization process is typically carried out in an alkaline medium and is believed to proceed through a reactive epoxide intermediate, (2,3-epoxypropyl)trimethylammonium chloride (EPTAC).

Reaction Pathway

Caption: General reaction pathway for polysaccharide cationization with (S)-CHTAC.

Step-by-Step Mechanism:

-

Epoxide Formation: In the presence of a base, the hydroxyl group of (S)-CHTAC is deprotonated, leading to an intramolecular nucleophilic substitution reaction. The chloride ion is displaced, and a reactive epoxide intermediate, (S)-2,3-epoxypropyltrimethylammonium chloride ((S)-EPTAC), is formed.

-

Nucleophilic Attack: The hydroxyl groups on the polysaccharide chains act as nucleophiles and attack the electrophilic carbon atoms of the epoxide ring of (S)-EPTAC. This ring-opening reaction results in the formation of a stable ether linkage between the polysaccharide and the quaternary ammonium moiety.

The introduction of the trimethylammonium group imparts a permanent positive charge to the polysaccharide, making it a cationic polymer.[7] This modification enhances its affinity for negatively charged surfaces, a property exploited in various industrial applications.

Stereoselective Considerations in Polysaccharide Modification

While the general mechanism of cationization is well-established for the racemic mixture, the role of stereochemistry is less understood. Polysaccharides, being chiral biopolymers, could theoretically exhibit stereopreferences in their reactions with chiral reagents.

Potential areas where the (S)-enantiomer's stereochemistry could influence the cationization process include:

-

Reaction Kinetics: The transition state of the nucleophilic attack by the polysaccharide's hydroxyl group on the chiral epoxide ring of (S)-EPTAC could be influenced by steric and electronic factors, potentially leading to different reaction rates for the (S) and (R) enantiomers.

-

Regioselectivity: While the primary reaction is expected at the hydroxyl groups, the specific hydroxyl group that reacts and the resulting substitution pattern on the polysaccharide monomer unit could be influenced by the stereochemistry of the attacking reagent.

-

Final Polymer Architecture: A stereoregular modification of the polysaccharide backbone with the (S)-enantiomer could lead to cationic polysaccharides with unique three-dimensional structures and potentially novel material properties.

Further research is needed to elucidate the extent to which the stereochemistry of CHTAC influences the cationization of polysaccharides.

Potential Biological Activity and Drug Development Implications

The chiral nature of (S)-CHTAC makes it a compound of interest for applications beyond industrial polysaccharide modification, particularly in the realm of drug development. Chiral quaternary ammonium compounds are known to exhibit a range of biological activities, and it is plausible that the (S)-enantiomer of CHTAC possesses unique pharmacological or toxicological properties.[8]

Hypothetical Mechanisms of Biological Interaction

While specific biological targets of (S)-CHTAC have not been identified, we can hypothesize potential mechanisms of action based on the known activities of other chiral QACs.

Potential Biological Interactions

Caption: Potential mechanisms of biological interaction for (S)-CHTAC.

-

Membrane Disruption: The cationic head group and the alkyl chain of (S)-CHTAC could interact with the negatively charged components of cell membranes, such as phospholipids, potentially leading to membrane disruption. The specific stereochemistry could influence the efficiency of membrane insertion and the resulting cytotoxic effects.

-

Ion Channel Blockade: Quaternary ammonium compounds are known to act as blockers of various ion channels. The precise fit of the (S)-enantiomer into the pore of an ion channel could be a key determinant of its blocking potency and selectivity.

-

Enzyme Inhibition: The chiral structure of (S)-CHTAC could allow it to bind with high specificity to the active site or allosteric sites of certain enzymes, leading to their inhibition.

-

Receptor Interaction: The molecule could act as an agonist or antagonist at specific receptors, with the stereochemistry dictating the binding affinity and functional outcome.

It is imperative that future research focuses on screening (S)-CHTAC against a variety of biological targets to uncover any potential therapeutic applications.

Toxicological Profile (of the Racemic Mixture)

Currently, toxicological data is primarily available for the racemic mixture of CHTAC. It is crucial to interpret this data with the understanding that the toxicity of the individual enantiomers may differ.

| Endpoint | Result | Species | Reference |

| Acute Oral Toxicity (LD50) | > 2000 mg/kg | Rat | [9] |

| Skin Irritation | Not or slightly irritating | Rabbit | [9] |

| Eye Irritation | Not or slightly irritating | Rabbit | [9] |

| Sensitization | No sensitizing potential | Guinea pig | [9] |

| Mutagenicity | Positive in some in vitro tests (e.g., Ames test, chromosome aberration test), but not in vivo (mouse micronucleus test) | - | [9] |

The positive results in some in vitro mutagenicity tests warrant caution and highlight the need for a more thorough toxicological evaluation of the individual (S) and (R) enantiomers, especially if they are to be considered for applications in drug development or consumer products.

Future Directions and Conclusion

(S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride is a molecule with significant untapped potential. While its racemic form has found a firm place in industrial chemistry, the exploration of the (S)-enantiomer's unique properties is just beginning.

Key areas for future research include:

-

Comparative studies: Direct comparison of the reaction kinetics and product characteristics of the (S)- and (R)-enantiomers in polysaccharide cationization.

-

Biological screening: Comprehensive screening of (S)-CHTAC for a wide range of biological activities, including antimicrobial, anticancer, and ion channel modulating effects.

-

Enantiomer-specific toxicology: Detailed toxicological evaluation of the (S)- and (R)-enantiomers to assess their individual safety profiles.

-

Computational modeling: Molecular modeling studies to predict the interactions of (S)-CHTAC with biological macromolecules and to guide the design of new applications.

References

- Gryko, K., & Cybulski, J. (2017). Synthesis and antimicrobial activity of chiral quaternary N-spiro ammonium bromides with 3′,4′-dihydro-1. Drug design, development and therapy, 11, 2015.

- Loh, W. (2022). Stereoregular functionalized polysaccharides via cationic ring-opening polymerization of biomass-derived levoglucosan. Chemical Science, 13(12), 3465-3473.

-

Royal Society of Chemistry. (2022). Stereoregular functionalized polysaccharides via cationic ring-opening polymerization of biomass-derived levoglucosan. [Link]

-

PubChem. (S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride. [Link]

-

PrepChem. Synthesis of (S)-3-chloro-2-hydroxypropyltrimethylammonium chloride. [Link]

- Berufsgenossenschaft Rohstoffe und Chemische Industrie. (2000). TOXICOLOGICAL EVALUATIONS No. 237 (3-Chloro-2-hydroxypropyl)trimethylammonium chloride.

-

PubChem. (3-Chloro-2-hydroxypropyl)trimethylammonium chloride. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Chiral Amines in Modern Drug Discovery and Synthesis.

-

PrepChem. Synthesis of 3-chloro-2-hydroxypropyltrimethylammonium chloride. [Link]

- Google Patents. (1970).

-

MDPI. (2024). Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. [Link]

- PubMed. (2024).

- Pharmaceutical Technology. (2022). How pharma-grade Quaternary Ammonium Compounds enable the production of higher quality medicines.

- MDPI. (2020).

- ResearchGate. (2003). Reaction Efficiency for Cellulose Cationization Using 3-Chloro-2- Hydroxypropyl Trimethyl Ammonium Chloride.

- Google Patents. (1997). CN1187484A - Process for synthesizing 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride.

-

Wikipedia. Enantioselective synthesis. [Link]

- MDPI. (2022). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases.

- ResearchGate. (2014).

- PubMed Central. (2021).

- Semantic Scholar. (2014).

- ResearchGate. (2005). Determination of (2,3-epoxypropyl)trimethylammonium chloride, (3-chloro-2-hydroxypropyl)trimethylammonium chloride, and (2,3-dihydroxypropyl)trimethylammonium chloride by capillary electrophoresis.

- YouTube. (2022). Stereoselective,Stereospecific,Enantioselective,Enantiospecific,Diastereospecific,Diastereoselective.

- PubMed. (2023). Cationic starch: A functionalized polysaccharide based polymer for advancement of drug delivery and health care system - A review.

Sources

- 1. mdpi.com [mdpi.com]

- 2. How pharma-grade Quaternary Ammonium Compounds enable the production of higher quality medicines - Pharmaceutical Technology [pharmaceutical-technology.com]

- 3. nbinno.com [nbinno.com]

- 4. scbt.com [scbt.com]

- 5. (S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride | C6H15Cl2NO | CID 2793814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and antimicrobial activity of chiral quaternary N-spiro ammonium bromides with 3′,4′-dihydro-1′H-spiro[isoindoline-2,2′-isoquinoline] skeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bgrci.de [bgrci.de]

(S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride CAS number 101396-91-2

An In-Depth Technical Guide to (S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride

Introduction: A Chiral Cationic Reagent for Advanced Applications

(S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride, hereafter referred to as (S)-CHPTAC, is a chiral quaternary ammonium compound that serves as a highly versatile and reactive molecule in chemical synthesis. Identified by its CAS number 101396-91-2, this reagent is particularly significant for its role as a cationic etherifying agent. Its structure, featuring a permanent positive charge on the quaternary ammonium group, a reactive chlorohydrin moiety, and a defined stereocenter, makes it a valuable tool for the targeted modification of natural and synthetic polymers.

While the racemic mixture, (3-Chloro-2-hydroxypropyl)trimethylammonium chloride (CHPTAC), has been widely adopted in industrial applications such as the manufacturing of cationic starch for the paper and textile industries, the enantiomerically pure (S)-form is of increasing interest to researchers in drug development and advanced materials science.[1][2] The stereochemistry of drug molecules and the systems designed to deliver them is a critical factor, as biological systems are inherently chiral.[3] The use of a specific enantiomer like (S)-CHPTAC allows for the synthesis of chirally defined polymers and intermediates, which can lead to materials with unique properties and more specific interactions in biological environments.[4][5]

This guide provides a comprehensive technical overview of (S)-CHPTAC for researchers, scientists, and drug development professionals. It covers the molecule's fundamental properties, synthesis, mechanism of action, and detailed protocols for its application, with a particular focus on its utility as a chiral building block in the development of advanced drug delivery systems.

Physicochemical and Chiral Properties

The efficacy and application of (S)-CHPTAC are rooted in its distinct chemical and stereochemical characteristics. A summary of its key properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 101396-91-2 | [6] |

| Molecular Formula | C₆H₁₅Cl₂NO | [6] |

| Molecular Weight | 188.10 g/mol | |

| Appearance | White solid | [7] |

| Melting Point | 210 °C (decomposition) | |

| Optical Rotation ([α]²⁵/D) | -29° (c = 1 in H₂O) | |

| Solubility | Miscible in water | [1] |

The negative sign of the optical rotation confirms the levorotatory nature of this specific enantiomer. The high water solubility is a key feature, enabling its use in aqueous reaction media, which is often preferred for modifying biopolymers like polysaccharides.

Stereoselective Synthesis of (S)-CHPTAC

The synthesis of enantiomerically pure (S)-CHPTAC necessitates a stereocontrolled approach, typically starting from a chiral precursor. A common laboratory-scale method involves the selective chlorination of a chiral diol.

Synthesis Pathway Overview

The synthesis begins with (S)-2,3-dihydroxypropyltrimethylammonium chloride, which provides the required stereocenter. This precursor is then reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), to selectively replace the primary hydroxyl group with a chlorine atom, yielding the target molecule.

Detailed Experimental Protocol: Synthesis

This protocol is based on established chlorination methods for similar substrates.[8][9]

-

Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend (S)-2,3-dihydroxypropyltrimethylammonium chloride (1 equivalent) in anhydrous dimethylformamide (DMF).

-

Cooling: Cool the suspension to 5-10 °C using an ice bath.

-

Reagent Addition: Add thionyl chloride (1.1 to 1.5 equivalents) dropwise from the dropping funnel to the stirred suspension. Maintain the temperature between 5 °C and 10 °C during the addition to control the exothermic reaction.

-

Initial Reaction: After the addition is complete, stir the mixture for an additional 20-30 minutes at the same temperature.

-

Heating: Gradually raise the temperature and heat the reaction mixture at 100 °C for approximately 5 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or HPLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature.

-

Isolation: Evaporate the DMF under reduced pressure to obtain a solid residue.

-

Purification: Wash the residue with a non-polar solvent like methylene chloride or diethyl ether to remove any remaining impurities. Dry the resulting solid product under vacuum.

Mechanism of Action: Cationic Etherification of Biopolymers

(S)-CHPTAC's primary function is to introduce a permanent cationic charge onto other molecules, most notably biopolymers rich in hydroxyl groups, such as cellulose, starch, or chitosan.[2][10] This process, known as cationization, proceeds via a two-step mechanism under alkaline conditions.

-

In Situ Epoxide Formation: In the presence of a base (e.g., sodium hydroxide), (S)-CHPTAC undergoes an intramolecular cyclization. The hydroxyl group is deprotonated, and the resulting alkoxide attacks the carbon bearing the chlorine atom, displacing the chloride ion to form the highly reactive intermediate, (R)-epoxypropyltrimethylammonium chloride ((R)-EPTAC). Note the inversion of stereochemistry from (S) to (R) at the reaction center during this SN2-type ring formation.

-

Etherification: The newly formed epoxide is then subjected to nucleophilic attack by a deprotonated hydroxyl group from the biopolymer backbone (e.g., a cellulosate anion). This ring-opening reaction forms a stable ether linkage, covalently bonding the cationic moiety to the polymer.[11]

Applications in Drug Development

The ability of (S)-CHPTAC to modify biopolymers is highly relevant to drug development, primarily in creating sophisticated drug delivery systems.[12][13] Cationic polymers are extensively studied as non-viral vectors for gene delivery and as carriers for controlled drug release.[][15]

Cationic Polymers for Nucleic Acid Delivery

Nucleic acids like DNA and siRNA are large, negatively charged molecules that cannot easily cross cell membranes. Cationic polymers can electrostatically bind and condense these nucleic acids into nanoparticles.[] These nanoparticles protect the genetic material from degradation and facilitate cellular uptake. Using a chirally pure reagent like (S)-CHPTAC to synthesize the cationic polymer may influence the nanoparticle's morphology, stability, and interaction with the chiral components of the cell surface, potentially affecting transfection efficiency.

Chiral Building Block in Synthesis

The demand for enantiomerically pure pharmaceuticals is significant, as different enantiomers of a drug can have vastly different pharmacological activities and toxicities.[3][5] (S)-CHPTAC, with its defined stereocenter and reactive functional groups, can be used as a chiral building block for the synthesis of more complex active pharmaceutical ingredients (APIs).

Protocol: Cationization of Chitosan for Drug Delivery Research

This protocol details the preparation of cationic chitosan, a biocompatible and biodegradable polymer widely explored for drug delivery applications.[1]

-

Dissolution: Dissolve chitosan (1 g) in a 2% (v/v) aqueous acetic acid solution (50 mL) with stirring until a homogenous solution is obtained.

-

Alkalization: Cool the solution to 40-50 °C and add a 20% (w/v) sodium hydroxide solution dropwise to raise the pH to approximately 10-11, initiating the activation of hydroxyl groups.

-

Reagent Addition: In a separate beaker, prepare a solution of (S)-CHPTAC (equivalents can be varied to control the degree of substitution) in a small amount of isopropanol or water. Add this solution dropwise to the chitosan mixture.

-

Reaction: Maintain the reaction at a controlled temperature (e.g., 60 °C) for 4-6 hours with continuous stirring.

-

Neutralization: Cool the reaction mixture and neutralize it to pH 7.0 using dilute hydrochloric acid.

-

Purification: Precipitate the modified chitosan by pouring the solution into a large volume of acetone or ethanol. Collect the precipitate by filtration or centrifugation.

-

Washing: Wash the product extensively with an ethanol/water mixture (e.g., 70/30 v/v) to remove unreacted reagents and salts.

-

Drying: Dry the purified cationic chitosan in a vacuum oven at 50 °C until a constant weight is achieved.

Characterization and Quality Control

Ensuring the identity, purity, and stereochemical integrity of (S)-CHPTAC and its derivatives is paramount.

Structural and Enantiomeric Purity Analysis Workflow

A typical workflow for quality control involves multiple analytical techniques.

-

Structural Confirmation: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the molecular structure.[16]

-

Enantiomeric Purity: The enantiomeric excess (e.e.) is a critical parameter. It can be determined by measuring the specific optical rotation with a polarimeter or, more accurately, by using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.[17][]

-

Chemical Purity: Reversed-phase HPLC (RP-HPLC) is typically used to determine the chemical purity and quantify any impurities.

Safety and Handling

As with any reactive chemical, proper safety precautions must be observed when handling (S)-CHPTAC.

-

Hazards: The compound is classified as a skin, eye, and respiratory irritant.[19]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[19]

-

Storage: Store in a tightly closed container in a cool, dry place. The material is hygroscopic.

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

Inhalation: Move the person to fresh air.

-

Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. In all cases of exposure, consult a physician.[19]

-

Conclusion

(S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride is more than just a cationic reagent; it is a specialized chiral building block that opens avenues for innovation in pharmaceutical and materials science. Its ability to impart a permanent positive charge with stereochemical control allows for the creation of advanced functional polymers. For drug development professionals, the use of (S)-CHPTAC in synthesizing chirally-defined drug delivery vehicles offers a promising strategy to enhance the specificity, efficacy, and safety of therapeutic agents. As research continues to unravel the nuanced interactions between chiral materials and biological systems, the importance of enantiomerically pure reagents like (S)-CHPTAC is set to grow, paving the way for the next generation of targeted therapies and advanced biomaterials.

References

-

PrepChem. Synthesis of (S)-3-chloro-2-hydroxypropyltrimethylammonium chloride. Available at: [Link]

-

EverChem. Buy (3-Chloro-2-hydroxypropyl)trimethylammonium chloride (EVT-302532). Available at: [Link]

-

PrepChem. Synthesis of 3-chloro-2-hydroxypropyltrimethylammonium chloride. Available at: [Link]

- Google Patents. US3532751A - Synthesis of 3-chloro-2-hydroxypropyl quaternary ammonium salts.

-

ResearchGate. Synthesis process for 3-chloro-2-hydroxypropyl-trimethylanimonium chloride. Available at: [Link]

-

ACS Omega. Assessment of Different Reaction Media for the Facile Synthesis of Cellulose-Derived Biorenewable Polymer Cationic Cellulose: Synthesis, Characterization, and Perspectives. Available at: [Link]

-

Unilong. Applications of CHPTAC (CAS 3327-22-8) in Cationic Starch and Cellulose Modification. Available at: [Link]

-

Patsnap Eureka. Synthetic method of 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride and aqueous solution product obtained during preparation process thereof. Available at: [Link]

-

PubChem. (3-Chloro-2-hydroxypropyl)trimethylammonium chloride. Available at: [Link]

- Google Patents. CN1187484A - Process for synthesizing 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride.

- Google Patents. US8304533B2 - Cationic polysaccharide, its preparation and use.

-

Royal Society of Chemistry. Functionalization of Cationic Polymers for Drug Delivery Applications. Available at: [Link]

-

Annabi Lab. Significant role of cationic polymers in drug delivery systems. Available at: [Link]

-

PubMed. Synthesis of chiral building blocks for use in drug discovery. Available at: [Link]

-

PubMed. Significant role of cationic polymers in drug delivery systems. Available at: [Link]

-

PubMed. Cationic Polymers as Transfection Reagents for Nucleic Acid Delivery. Available at: [Link]

-

ResearchGate. Schematic representation of the cationic functionalization of cellulose with (A) CHPTAC and (B) Girard's reagent T. Available at: [Link]

-

NIH National Center for Biotechnology Information. Synthesis of Chiral Building Blocks for Use in Drug Discovery. Available at: [Link]

-

Semantic Scholar. (3-chloro-2-hydroxypropyl)trimethylammonium chloride. Available at: [Link]

-

ResearchGate. Synthesis of CHPTAC. Available at: [Link]

-

NIH National Center for Biotechnology Information. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Available at: [Link]

-

PubMed. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Available at: [Link]

-

ResearchGate. Chemical cationization of cotton fabric for improved dye uptake. Available at: [Link]

-

ResearchGate. Chemical modification process of cotton fabrics by CHPTAC. Available at: [Link]

-

PubMed. Biological significance of the enantiomeric purity of drugs. Available at: [Link]

-

ResearchGate. Response surface curve for effects of (a) CHPTAC conc. (mol) and NaOH.... Available at: [Link]

-

MDPI. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. tnjchem.com [tnjchem.com]

- 3. Biological significance of the enantiomeric purity of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. researchgate.net [researchgate.net]

- 8. prepchem.com [prepchem.com]

- 9. prepchem.com [prepchem.com]

- 10. Applications of CHPTAC (CAS 3327-22-8) in Cationic Starch and Cellulose Modification - Chemical Supplier Unilong [unilongindustry.com]

- 11. researchgate.net [researchgate.net]

- 12. books.rsc.org [books.rsc.org]

- 13. annabilab.ucla.edu [annabilab.ucla.edu]

- 15. Significant role of cationic polymers in drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 3-Chloro-2-hydroxypropyltrimethyl ammonium chloride(3327-22-8) 1H NMR spectrum [chemicalbook.com]

- 17. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. US3532751A - Synthesis of 3-chloro-2-hydroxypropyl quaternary ammonium salts - Google Patents [patents.google.com]

An In-depth Technical Guide on the Safety and Handling of 3-chloro-2-hydroxypropyl trimethylammonium chloride (CHPTAC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-chloro-2-hydroxypropyl trimethylammonium chloride, commonly known as CHPTAC, is a versatile quaternary ammonium compound with significant applications across various scientific and industrial sectors.[1][2] It is a key etherifying agent used to introduce permanent cationic charges to natural and synthetic polymers.[1][3] This modification is particularly valuable in the pharmaceutical sciences for the development of advanced drug delivery systems.[1][4] CHPTAC's ability to cationize polysaccharides like starch and cellulose enhances their functionality for a range of applications, including as flocculants in water treatment, in paper production, and to improve dye affinity in textiles.[1][2][5][6]

This guide provides a comprehensive overview of the safety protocols and handling procedures essential for the responsible use of CHPTAC in a laboratory setting. Adherence to these guidelines is critical to mitigate risks and ensure a safe research environment.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with CHPTAC is the foundation of safe handling.

1.1 GHS Classification

CHPTAC is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following primary hazards:

-

Carcinogenicity, Category 2: Suspected of causing cancer.[7][8][9] This is a significant long-term health hazard that necessitates stringent control measures to minimize exposure.

-

Hazardous to the aquatic environment, long-term (Chronic) - Category 3: Harmful to aquatic life with long-lasting effects.[7][8] This classification underscores the importance of preventing the release of CHPTAC into the environment.

Some sources may also indicate skin, eye, and respiratory irritation as potential hazards.[10][11]

1.2 Toxicological Profile

A summary of key toxicological data is presented below:

| Endpoint | Species | Route | Value | Reference |

| Acute Oral Toxicity (LD50) | Rat | Oral | ~2800 mg/kg | [12][13] |

| Acute Dermal Toxicity (LD50) | Rat | Dermal | >2000 mg/kg | [7][12] |

| Aquatic Toxicity (LC50, 96h) | Fish (Danio rerio) | - | 4128 mg/L | [12] |

| Aquatic Toxicity (EC50, 24h) | Daphnia magna | - | 240.2 mg/L | [12] |

While the acute toxicity is relatively low, the primary concern is the potential for carcinogenicity with repeated exposure.[7][12][13] The substance can be absorbed into the body through inhalation of aerosols, skin contact, and ingestion.[14][15]

1.3 Chemical and Physical Properties

Understanding the physical properties of CHPTAC is crucial for safe storage and handling.

| Property | Value | Reference |

| Appearance | White solid powder or colorless to light-yellow clear liquid (in solution) | [1][12][14][15] |

| Molecular Formula | C6H15Cl2NO | [8][12] |

| Molecular Weight | 188.09 g/mol | [8][16] |

| Melting Point | 180.5 °C | [12] |

| Boiling Point | 190 - 209 °C | [12] |

| Flash Point | 113 °C | [12] |

| Solubility in Water | Miscible | [8][12] |

| Vapor Pressure | < 0.001 Pa at 20 °C | [12] |

| Density | 1.11 g/cm³ at 20 °C | [12] |

CHPTAC decomposes on heating, producing toxic and flammable vapors.[7][12][17] It is important to note that under alkaline conditions, CHPTAC is converted to the reactive intermediate 2,3-epoxypropyltrimethylammonium chloride (EPTAC).[14][15][18]

Safe Handling and Personal Protective Equipment (PPE)

Strict adherence to safe handling practices and the consistent use of appropriate PPE are mandatory when working with CHPTAC.

2.1 Engineering Controls

-

Ventilation: All handling of CHPTAC should be conducted in a well-ventilated area.[10][12][16] The use of a chemical fume hood is strongly recommended, especially when working with the powdered form or when there is a potential for aerosol generation.[10][17]

-

Closed Systems: Whenever feasible, use a closed system to minimize the risk of exposure.[12][16][19]

2.2 Personal Protective Equipment (PPE)

The following PPE is required when handling CHPTAC:

-

Eye and Face Protection: Wear safety glasses with side shields or chemical safety goggles.[14][15][16][17][19] A face shield may be necessary if there is a splash hazard.[16]

-

Skin Protection:

-

Gloves: Wear impervious chemical-resistant gloves.[12][14][15][16][19]

-

Protective Clothing: A lab coat or other protective clothing is necessary to prevent skin contact.[12][14][15][16][19] For larger quantities or in situations with a high risk of exposure, a chemical protection suit may be required.[7][8][12][14][15]

-

-

Respiratory Protection: If working with the solid form where dust may be generated, or if ventilation is inadequate, a respirator is necessary.[10][16][17] Use a respirator with an appropriate cartridge for organic vapors and particulates.[17]

2.3 Hygiene Practices

-

Do not eat, drink, or smoke in areas where CHPTAC is handled or stored.[14]

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment and preventing environmental contamination.

3.1 Storage

-

Store in a cool, dry, and well-ventilated area.[5][10][16][19]

-

Store away from incompatible materials, such as strong oxidizing agents.[5][16]

-

Store in an area without drain or sewer access.[7][8][12][14][15]

3.2 Disposal

-

Dispose of CHPTAC and its containers in accordance with all applicable local, state, and federal regulations.[7][12][16]

-

Do not allow the chemical to enter the environment.[7][8][12][14][15][16]

-

Contaminated materials should be collected and disposed of as hazardous waste.[7][12]

Emergency Procedures

In the event of an emergency, prompt and correct action is crucial.

4.1 First-Aid Measures

-

Inhalation: Move the person to fresh air and keep them at rest.[7][10][12][16][17] If breathing is difficult or stops, provide artificial respiration.[10][17] Seek immediate medical attention.[10][16][17]

-

Skin Contact: Immediately remove all contaminated clothing.[7][14][15][16] Rinse the affected area with plenty of soap and water.[7][10][12][14][15][17] Seek medical advice if irritation persists.[10][16][17]

-

Eye Contact: Rinse cautiously with water for several minutes.[7][10][12][16][17] Remove contact lenses if present and easy to do.[7][10][12][16][17] Continue rinsing for at least 15 minutes.[10][17] Seek immediate medical attention.[10][16][17]

-

Ingestion: Rinse mouth with water.[7][10][12][16][17] Do not induce vomiting. Seek immediate medical attention.[10][16][17]

4.2 Spill Response

-

Minor Spills:

-

Evacuate non-essential personnel from the area.[17]

-

Wearing appropriate PPE, absorb the spilled liquid with an inert material such as sand or earth.[7][8][12][14][15][16] For solid spills, carefully sweep or scoop up the material to avoid creating dust.[10]

-

Collect the spilled material and absorbent in a suitable, closed container for disposal.[7][8][10][12][14][15]

-

-

Major Spills:

4.3 Fire Fighting

-

In case of a fire in the surrounding area, use appropriate extinguishing media such as dry chemical, foam, water spray, or carbon dioxide.[7][10][12][16]

-

Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[10][16]

-

Heating CHPTAC can cause it to decompose, releasing toxic and irritating fumes.[7][12][14][15][16]

Experimental Protocols and Workflows

The following diagrams illustrate key safety workflows for handling CHPTAC.

Personal Protective Equipment (PPE) Donning and Doffing Sequence

Caption: Recommended sequence for putting on and taking off PPE.

Minor Spill Response Workflow

Caption: Step-by-step workflow for responding to a minor CHPTAC spill.

Conclusion

3-chloro-2-hydroxypropyl trimethylammonium chloride is a valuable chemical reagent with important applications in drug development and other scientific fields.[1][4] However, its potential health hazards, particularly its classification as a suspected carcinogen, demand a high level of caution and strict adherence to safety protocols.[7][8][9] By implementing robust engineering controls, consistently using appropriate personal protective equipment, and following established procedures for handling, storage, and emergency response, researchers can safely harness the benefits of CHPTAC while minimizing risks to themselves and the environment.

References

- Chemical Safety Data Sheet MSDS / SDS - 3-Chloro-2-hydroxypropyltrimethyl ammonium chloride - ChemicalBook. (2025-09-27).

- (3-Chloro-2-hydroxypropyl)trimethylammonium chloride SDS, 3327-22-8 Safety Data Sheets.

- TCI AMERICA - Spectrum Chemical. (2018-07-06).

- SAFETY DATA SHEET. (2025-05-05).

- TOXICOLOGICAL EVALUATIONS - Berufsgenossenschaft Rohstoffe und Chemische Industrie.

- Applications of CHPTAC (CAS 3327-22-8) in Cationic Starch and Cellulose Modification. (2025-10-30).

- (3-Chloro-2-hydroxypropyl)trimethylammonium chloride solution - Sigma-Aldrich.

- PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION 3. COMPOSITION/INFORMATION ON INGREDIENTS - Santa Cruz Biotechnology.

- (3-Chloro-2-hydroxypropyl)trimethylammonium chloride - PubChem.

- (S)-(-)-(3-CHLORO-2-HYDROXYPROPYL)TRIMETHYLAMMONIUM CHLORIDE. (2025-07-19).

- (3-Chloro-2-hydroxypropyl)trimethylammonium chloride solution - Sigma-Aldrich.

- (3-Chloro-2-hydroxypropyl)trimethylammonium Chloride - Benchchem.

- ICSC 1669 - CHPTAC (50-70 % aqueous solution).

- ICSC 1669 - CHPTAC (50-70 % aqueous solution) - Inchem.org.

- SAFETY DATA SHEET - CymitQuimica. (2025-12-30).

- 1-Propanaminium, 3-chloro-2-hydroxy-N,N,N-trimethyl-, chloride: Human health tier II assessment - Australian Industrial Chemicals Introduction Scheme (AICIS). (2016-04-21).

- 3-Chloro-2-Hydroxypropyl Trimethyl Ammonium Chloride Market Growth, And Opportunities (2023-2030) - Contrive Datum Insights.

- 3-Chloro-2-Hydroxypropyl Trimethylammonium Chloride Market Size, Share & Analysis Report 2035.

- 3-Chloro-2-hydroxypropyltrimethyl Ammonium Chloride - Shandong Tiancheng Chemical Co., Ltd.

- Chemical Spill - Emergency Procedures - Miami University.

- Reaction Efficiency for Cellulose Cationization Using 3-Chloro-2- Hydroxypropyl Trimethyl Ammonium Chloride - ResearchGate. (2025-08-10).

- 3-Chloro-2-hydroxypropyltrimethylammonium Chloride - hefei tNj chemical.

- Synthesis of CHPTAC. | Download Scientific Diagram - ResearchGate.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 3-Chloro-2-Hydroxypropyl Trimethyl Ammonium Chloride Market Growth, And Opportunities (2023-2030) [contrivedatuminsights.com]

- 3. 3-Chloro-2-Hydroxypropyltrimethyl Ammonium [tianchengchemical.com]

- 4. marketresearchfuture.com [marketresearchfuture.com]

- 5. Applications of CHPTAC (CAS 3327-22-8) in Cationic Starch and Cellulose Modification - Chemical Supplier Unilong [unilongindustry.com]

- 6. tnjchem.com [tnjchem.com]

- 7. echemi.com [echemi.com]

- 8. (3-Chloro-2-hydroxypropyl)trimethylammonium chloride | C6H15NOCl2 | CID 18732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. bgrci.de [bgrci.de]

- 14. ICSC 1669 - CHPTAC (50-70 % aqueous solution) [chemicalsafety.ilo.org]

- 15. ICSC 1669 - CHPTAC (50-70 % aqueous solution) [inchem.org]

- 16. spectrumchemical.com [spectrumchemical.com]

- 17. (S)-(-)-(3-CHLORO-2-HYDROXYPROPYL)TRIMETHYLAMMONIUM CHLORIDE - Safety Data Sheet [chemicalbook.com]

- 18. researchgate.net [researchgate.net]

- 19. tcichemicals.com [tcichemicals.com]

- 20. Chemical Spill - Emergency Procedures | Miami University [miamioh.edu]

Solubility of CHTAC in different organic solvents

An In-depth Technical Guide to the Solubility of Cocamidopropyl Hydroxysultaine (CHTAC) in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility of Cocamidopropyl Hydroxysultaine (CHTAC) in various organic solvents. It is intended for researchers, scientists, and professionals in drug development and formulation science who require a deep understanding of CHTAC's behavior in non-aqueous systems. This document moves beyond a simple data sheet to explain the underlying physicochemical principles, offer predictive insights, and provide actionable experimental protocols.

Introduction to Cocamidopropyl Hydroxysultaine (CHTAC)

Cocamidopropyl hydroxysultaine (CHTAC) is a zwitterionic (amphoteric) surfactant belonging to the sultaine class. Its molecular structure features a hydrophobic tail derived from coconut or palm kernel oil and a hydrophilic head containing a quaternary ammonium cation and a sulfonate anion separated by a hydroxylated propyl group. This unique structure imparts excellent detergency, foaming, and viscosity-building properties, along with remarkable mildness, making it a staple in personal care and cosmetic formulations. While its behavior in aqueous solutions is well-documented, its solubility in organic solvents is a critical parameter for advanced applications such as non-aqueous formulations, specialty cleaning products, and certain drug delivery systems.

Caption: Molecular structure of CHTAC highlighting its hydrophobic and hydrophilic regions.

Theoretical Framework for CHTAC Solubility in Organic Solvents

The solubility of an amphiphilic molecule like CHTAC in any solvent is governed by the principle of "like dissolves like," which, on a molecular level, relates to the balance of intermolecular forces between the solute and the solvent.

The Role of Intermolecular Forces

-

Van der Waals Forces: The long alkyl tail of CHTAC interacts with nonpolar solvents through London dispersion forces.

-

Dipole-Dipole Interactions and Hydrogen Bonding: The highly polar head group, with its quaternary ammonium, hydroxyl, and sulfonate moieties, can engage in strong dipole-dipole interactions and act as a hydrogen bond acceptor (via the sulfonate and hydroxyl oxygens) and donor (via the hydroxyl group).

The solubility of CHTAC in a given organic solvent depends on the solvent's ability to effectively solvate both the hydrophobic tail and the hydrophilic head.

Solvent Classification and Predicted CHTAC Solubility

Organic solvents can be broadly classified based on their polarity and hydrogen bonding capability. This classification provides a predictive framework for CHTAC's solubility.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents possess a dipole moment and can act as hydrogen bond donors and acceptors. They are expected to be the most effective organic solvents for CHTAC. The solvent's hydroxyl group can interact with the sulfonate and hydroxyl groups of the CHTAC head, while its alkyl portion can solvate the hydrophobic tail.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): These solvents have a dipole moment but lack O-H or N-H bonds, making them poor hydrogen bond donors. While they can solvate the quaternary ammonium cation and interact with the sulfonate group via dipole-dipole interactions, their ability to solvate the anionic sulfonate group is weaker compared to protic solvents. Consequently, the solubility of CHTAC in these solvents is expected to be moderate to low.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have a very low dielectric constant and interact primarily through weak van der Waals forces. They can effectively solvate the hydrophobic tail of CHTAC but are very poor at solvating the highly polar, ionic head group. This significant mismatch in polarity leads to very low solubility. The CHTAC molecules are more likely to self-associate into micelles or precipitate rather than dissolve.

Caption: Predicted solubility of CHTAC based on solvent-solute interactions.

Qualitative and Quantitative Solubility Data

Direct, publicly available quantitative data on the solubility of CHTAC in a wide range of pure organic solvents is scarce. Most commercial technical data sheets focus on its properties in aqueous systems. However, by synthesizing information from various sources, a general solubility profile can be constructed.

| Solvent Class | Example Solvents | Observed/Predicted Solubility | Rationale |

| Water | - | Highly Soluble | Ideal solvent for the hydrophilic head group. |

| Polar Protic | Methanol, Ethanol | Soluble to Highly Soluble | Capable of solvating both the polar head (via H-bonding) and the nonpolar tail. |

| Polar Aprotic | Acetone, Acetonitrile | Sparingly Soluble to Insoluble | Ineffective at solvating the anionic sulfonate group of the head. |

| Nonpolar | Hexane, Toluene | Insoluble | Cannot solvate the highly polar, ionic head group. |

Note: The above table is a qualitative summary based on chemical principles. Experimental verification is crucial.

Experimental Protocol for Determining CHTAC Solubility

Given the lack of comprehensive data, an experimental approach is necessary to determine the solubility of CHTAC in a specific organic solvent of interest. The following protocol outlines a reliable method for this determination.

Materials and Equipment

-

CHTAC (as a high-purity solid or a concentrated aqueous solution of known activity)

-

Organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Magnetic stirrer and stir bars

-

Centrifuge

-

Filtration apparatus (e.g., syringe filters, 0.45 µm)

-

Analytical instrumentation for quantification (e.g., HPLC, LC-MS, or a titrimetric method)

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of CHTAC to a known volume or mass of the organic solvent in a series of vials. The "excess" ensures that a saturated solution is formed with undissolved solid remaining.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may vary depending on the solvent and should be determined empirically.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the temperature bath for several hours to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at a controlled temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Extraction and Dilution:

-

Carefully extract a known aliquot of the clear supernatant (the saturated solution) using a pipette. To avoid disturbing the sediment, it is advisable to filter the supernatant through a syringe filter compatible with the solvent.

-

Accurately weigh the extracted aliquot.

-

Dilute the aliquot with a suitable solvent (e.g., water or methanol) to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC with an appropriate detector) to determine the concentration of CHTAC.

-

Prepare a calibration curve using standards of known CHTAC concentration.

-

-

Calculation of Solubility:

-

Calculate the concentration of CHTAC in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or % w/w.

-

Caption: Experimental workflow for determining the solubility of CHTAC.

Factors Influencing Solubility

Several factors can significantly affect the measured solubility of CHTAC:

-

Temperature: Solubility is generally temperature-dependent. For most solid solutes, solubility increases with temperature, but this should be determined experimentally.

-

Presence of Water: CHTAC is hygroscopic, and the presence of even small amounts of water in the organic solvent can significantly increase its solubility due to the favorable hydration of the polar head group.

-

Purity of CHTAC and Solvent: Impurities in either the CHTAC or the solvent can alter the intermolecular forces and affect the measured solubility.

-

pH (in protic solvents): While CHTAC is zwitterionic over a wide pH range, extreme pH values in protic solvents could potentially alter the charge on the head group and influence solubility, although this is less of a concern in most organic solvents.

Conclusion